An In-depth Technical Guide to 4-Butoxy-3-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Butoxy-3-fluoroaniline: Synthesis, Characterization, and Applications in Drug Discovery
Introduction
4-Butoxy-3-fluoroaniline is a substituted aniline that is emerging as a valuable building block in medicinal chemistry. Its unique trifunctional substitution pattern—comprising a nucleophilic amino group, a metabolically robust fluoro group, and a lipophilic butoxy chain—offers a compelling combination of properties for the development of novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] The butoxy group, in turn, can increase lipophilicity, which may improve membrane permeability and influence the pharmacokinetic profile of a molecule.
This technical guide provides a comprehensive overview of 4-Butoxy-3-fluoroaniline, including its physicochemical properties, a detailed proposed synthesis protocol, expected analytical characterization, chemical reactivity, and its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of this compound in their research.
Physicochemical Properties
A summary of the key physicochemical properties for 4-Butoxy-3-fluoroaniline is presented in the table below. These properties are essential for its handling, formulation, and for computational modeling in drug design.
| Property | Value | Reference(s) |
| CAS Number | 946698-95-9 | [3] |
| Molecular Formula | C₁₀H₁₄FNO | [3] |
| Molecular Weight | 183.22 g/mol | [3] |
| Appearance | Not specified (typically an oil or low-melting solid for similar anilines) | |
| SMILES | CCCCOC1=C(C=C(C=C1)N)F | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis of 4-Butoxy-3-fluoroaniline
While specific literature detailing the synthesis of 4-Butoxy-3-fluoroaniline is scarce, a robust and logical synthetic route can be proposed based on well-established organic chemistry principles. The most common approach for the synthesis of substituted anilines involves the reduction of the corresponding nitroaromatic compound.[4][5] The required precursor, 1-butoxy-2-fluoro-4-nitrobenzene, can be prepared via a nucleophilic aromatic substitution (SNAᵣ) reaction.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Butoxy-3-fluoroaniline.
Experimental Protocol
Step 1: Synthesis of 1-Butoxy-2-fluoro-4-nitrobenzene
-
Reagents and Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-butanol.
-
Butoxide Formation: Carefully add sodium metal in small portions to the butanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium butoxide in situ. The reaction is exothermic.
-
Nucleophilic Substitution: Once the sodium has completely reacted, add 1,2-difluoro-4-nitrobenzene to the solution. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution, making the reaction regioselective.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 1-butoxy-2-fluoro-4-nitrobenzene by column chromatography on silica gel.
Step 2: Synthesis of 4-Butoxy-3-fluoroaniline
-
Setup: In a hydrogenation vessel, dissolve the purified 1-butoxy-2-fluoro-4-nitrobenzene from Step 1 in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-Butoxy-3-fluoroaniline. The product can be further purified by distillation or chromatography if necessary.
Spectroscopic Characterization
The identity and purity of synthesized 4-Butoxy-3-fluoroaniline should be confirmed using a combination of spectroscopic methods.[6][7]
General Characterization Workflow
Caption: Standard workflow for the analytical characterization of an organic compound.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butoxy chain protons, and the amine protons. The aromatic region will likely display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The butoxy group will show a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen. The NH₂ protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituents, and the C-F coupling will be observable.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, which will be split by the adjacent aromatic protons.[8]
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-F stretching vibrations (in the fingerprint region, typically 1000-1300 cm⁻¹).[9]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 183.22, corresponding to the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 4-Butoxy-3-fluoroaniline is dictated by its three key functional groups: the aniline, the fluoro substituent, and the butoxy group.
-
Aniline Moiety: The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization (leading to Sandmeyer-type reactions), and palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination.[1] The amino group is also a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Fluoro Substituent: The fluorine atom is a weak deactivating group via its inductive effect but an ortho, para-director through its resonance effect.[10] Its presence can influence the regioselectivity of electrophilic substitution reactions on the aromatic ring.
-
Butoxy Group: The butoxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom.
Application as a Kinase Inhibitor Intermediate
A significant application of 4-Butoxy-3-fluoroaniline is in the synthesis of novel therapeutics. It has been utilized as a key intermediate in the preparation of bisquinoline derivatives that act as potent c-Met kinase inhibitors.[11] The c-Met receptor tyrosine kinase is a well-validated target in oncology, and its inhibition can disrupt key signaling pathways involved in tumor growth and metastasis.
Role in the Synthesis of Bisquinoline c-Met Inhibitors
Caption: Use of 4-Butoxy-3-fluoroaniline as a key building block.
In the synthesis described by Li et al. (2013), the aniline nitrogen of 4-Butoxy-3-fluoroaniline is used to form a crucial linkage with a quinoline scaffold, demonstrating its utility as a versatile nucleophile in the construction of complex, biologically active molecules.[11]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Butoxy-3-fluoroaniline. Therefore, it should be handled with the precautions appropriate for related aniline derivatives, which are generally toxic.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and eye irritation and can lead to methemoglobinemia.[13] Some anilines are suspected carcinogens.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Butoxy-3-fluoroaniline is a promising chemical intermediate for drug discovery and development. Its unique combination of functional groups provides a platform for creating novel molecules with potentially enhanced pharmacological properties. While detailed information on this specific compound is still emerging, its successful application in the synthesis of potent c-Met kinase inhibitors underscores its value to the scientific community. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to utilize 4-Butoxy-3-fluoroaniline in their ongoing research endeavors.
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Ing. Petr Švec - PENTA s.r.o. (2025). Aniline - SAFETY DATA SHEET. Retrieved from [Link]
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